7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective and antidepressant effects . The compound may also inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant-like effects and MAO inhibition.
1,2,3,4-Tetrahydroisoquinoline: Studied for its neuroprotective properties and potential therapeutic applications.
Uniqueness: 7-Methyl-1-phenethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives . Its phenethyl group and methyl substitution at the 7-position may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H21N |
---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
7-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21N/c1-14-7-9-16-11-12-19-18(17(16)13-14)10-8-15-5-3-2-4-6-15/h2-7,9,13,18-19H,8,10-12H2,1H3 |
InChI Key |
FZIAKMKMPBPXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCNC2CCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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